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Introduction

PU141 is a selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog,
CREB-binding protein (CBP)[1][2][3]. These enzymes play a crucial role in chromatin
remodeling and gene transcription by acetylating histone lysine residues[1][4]. Dysregulation of
p300/CBP activity is implicated in various diseases, including cancer, making them attractive
therapeutic targets[1][4]. Understanding the binding affinity of small molecule inhibitors like
PU141 to p300/CBP is paramount for drug discovery and development, as it dictates the
potency and selectivity of the compound.

This document provides detailed application notes and experimental protocols for measuring
the binding affinity of PU141 to its target proteins, p300 and CBP. The methodologies described
include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal
Titration Calorimetry (ITC). While direct experimental binding affinity data for PU141 is not
extensively available in the public domain, a computational study has reported a calculated
binding free energy of -20.62 kcal/mol for PU141 with the p300 HAT domain, suggesting a high
binding affinity[1]. The following protocols are based on established methods for characterizing
other small molecule inhibitors of p300/CBP and can be adapted for PU141.

Data Presentation: Binding Affinity of p300/CBP
Inhibitors
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Due to the limited availability of direct experimental binding data for PU141, the following table
summarizes quantitative data for other known p300/CBP inhibitors to provide a reference for
expected affinity ranges.

Affinity
Compound Target Assay Method Reference
(Kd/IC50)
Biochemical
A-485 p300 HAT IC50 =9.8 nM [5]
Assay
Biochemical
A-485 CBP HAT IC50 = 2.6 nM [5]
Assay
p300
CCs1477 ) SPR Kd=1.3nM
Bromodomain
CBP
CCSs1477 ) SPR Kd=1.7 nM
Bromodomain
CBP
I-CBP112 ) ITC Kd =151 nM
Bromodomain
p300
I-CBP112 ) ITC Kd =167 nM
Bromodomain
Biochemical )
C646 p300 HAT Ki = 400 nM
Assay
Biochemical
PU139 p300 HAT IC50 = 5.35 uM [6]
Assay
Biochemical
PU139 CBP HAT IC50 = 2.49 uM [6]
Assay

Experimental Protocols
Fluorescence Polarization (FP) Assay

Application Note: Fluorescence Polarization is a versatile technique to measure binding events
in solution. For PU141, a competitive FP assay can be designed where PU141 competes with
a fluorescently labeled ligand (e.g., a known peptide substrate or a fluorescently tagged
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inhibitor) for binding to the p300/CBP HAT domain. The displacement of the fluorescent ligand
by PU141 results in a decrease in the polarization signal, from which the binding affinity (IC50)
of PU141 can be determined.

Protocol: Competitive FP Assay for PU141 Binding to p300/CBP

Materials:

¢ Recombinant human p300 or CBP HAT domain (purified)

o Fluorescently labeled peptide tracer (e.g., a fluorescein-labeled histone H3 or H4 peptide)
e PU141 compound

e Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NacCl, 1 mM TCEP, 0.01% Tween-20, 0.1%
BSA

e Black, low-volume 384-well microplates
o Microplate reader with fluorescence polarization capabilities
Procedure:
o Preparation of Reagents:
o Prepare a stock solution of PU141 in 100% DMSO.

o Prepare a working solution of the fluorescent tracer in Assay Buffer. The final
concentration of the tracer should be in the low nanomolar range and ideally below its Kd
for p300/CBP.

o Prepare a working solution of the p300/CBP HAT domain in Assay Buffer. The optimal
concentration should be determined empirically but is typically 2-3 times the Kd of the
tracer.

e Assay Setup:
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[e]

Prepare a serial dilution of PU141 in Assay Buffer containing a constant concentration of
DMSO (e.g., 1%).

[e]

In a 384-well plate, add the following to each well:
» 5 L of serially diluted PU141 or vehicle control (Assay Buffer with DMSO).

= 10 pL of p300/CBP HAT domain solution.

o

Mix gently and incubate for 30 minutes at room temperature.

[e]

Add 5 pL of the fluorescent tracer solution to all wells.

e Incubation and Measurement:
o Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

o Measure the fluorescence polarization on a plate reader using appropriate excitation and
emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission
for fluorescein).

o Data Analysis:
o Calculate the percentage of inhibition for each PU141 concentration.
o Plot the percentage of inhibition against the logarithm of the PU141 concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

Workflow Diagram:
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Caption: Workflow for the competitive Fluorescence Polarization assay.
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Surface Plasmon Resonance (SPR)

Application Note: SPR is a label-free technique that allows for the real-time monitoring of
binding kinetics (association and dissociation rates) and affinity. For PU141, the p300/CBP
protein is typically immobilized on a sensor chip, and PU141 is flowed over the surface as the
analyte. The change in the refractive index upon binding is measured, providing quantitative
information about the interaction.

Protocol: SPR Analysis of PU141 Binding to p300/CBP

Materials:

SPR instrument (e.g., Biacore)

e CM5 sensor chip

» Amine coupling kit (EDC, NHS, ethanolamine)
¢ Recombinant human p300 or CBP HAT domain
e PU141 compound

e Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v
Surfactant P20)

e Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

» Regeneration Solution (to be determined empirically, e.g., a short pulse of low pH glycine or
high salt solution)

Procedure:
e Protein Immobilization:
o Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

o Inject the p300/CBP protein (diluted in Immobilization Buffer) over the activated surface to
achieve the desired immobilization level (e.g., 2000-5000 RU).
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o Deactivate the remaining active esters with an injection of ethanolamine.

o Areference flow cell should be prepared similarly but without protein immobilization to
subtract non-specific binding.

e Binding Analysis:

o Prepare a series of concentrations of PU141 in Running Buffer (e.g., ranging from low nM
to uM). Include a buffer blank (0 nM PU141).

o Perform a kinetic titration or single-cycle kinetics experiment by injecting the PU141
solutions over the immobilized p300/CBP and reference surfaces at a constant flow rate.

o Monitor the association phase during the injection and the dissociation phase during the
subsequent flow of Running Buffer.

o Regeneration (if necessary):

o If the dissociation is slow, inject the Regeneration Solution to remove bound PU141 and
prepare the surface for the next injection. The regeneration conditions must be optimized
to ensure complete removal of the analyte without damaging the immobilized protein.

» Data Analysis:

o Subtract the reference flow cell data from the active flow cell data to obtain specific
binding sensorgrams.

o Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to
determine the association rate constant (ka), dissociation rate constant (kd), and the
equilibrium dissociation constant (Kd).

Workflow Diagram:
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Caption: Workflow for Surface Plasmon Resonance analysis.
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Isothermal Titration Calorimetry (ITC)

Application Note: ITC is a powerful technique that directly measures the heat released or
absorbed during a binding event, providing a complete thermodynamic profile of the interaction
(Kd, stoichiometry (n), enthalpy (AH), and entropy (AS)). For PU141, a solution of the
compound is titrated into a solution of the p300/CBP protein, and the resulting heat changes
are measured.

Protocol: ITC Measurement of PU141 Binding to p300/CBP
Materials:

Isothermal Titration Calorimeter

e Recombinant human p300 or CBP HAT domain
e PU141 compound

» Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. It is crucial that the
buffer for the protein and the ligand are identical.

o Degasser
Procedure:
o Sample Preparation:
o Dialyze the p300/CBP protein extensively against the Dialysis Buffer.

o Dissolve PU141 in the final dialysis buffer. A small amount of DMSO can be used if
necessary, but the DMSO concentration must be identical in both the protein and ligand
solutions.

o Accurately determine the concentrations of both the protein and PU141.
o Degas both solutions immediately before the experiment to prevent air bubbles.

e |ITC Experiment Setup:
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o Load the p300/CBP protein solution into the sample cell (typically at a concentration of 5-
50 pum).

o Load the PU141 solution into the injection syringe (typically at a concentration 10-20 times
higher than the protein concentration).

o Set the experimental temperature (e.g., 25 °C) and stirring speed.

o Titration:

o Perform a series of small injections (e.g., 2-10 pL) of the PU141 solution into the protein
solution.

o Allow the system to reach equilibrium after each injection, and measure the heat change.

o Continue the injections until the binding sites are saturated, and the heat of injection is
equivalent to the heat of dilution.

o Control Experiment:

o Perform a control titration by injecting PU141 into the buffer alone to determine the heat of
dilution, which will be subtracted from the binding data.

o Data Analysis:
o Integrate the heat flow peaks for each injection.
o Plot the integrated heat per injection against the molar ratio of PU141 to p300/CBP.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
to determine the Kd, n, AH, and AS.

Workflow Diagram:
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Caption: Workflow for Isothermal Titration Calorimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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